3-(Azetidin-3-yl)pyridine

NAMPT inhibition oncology structure-based drug design

3-(Azetidin-3-yl)pyridine (CAS 62247-32-9) is a heterocyclic building block consisting of a pyridine ring directly attached to an azetidine ring at the 3-position, with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of diverse bioactive molecules, including NAMPT inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and kinase-targeting agents.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 62247-32-9
Cat. No. B1612201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)pyridine
CAS62247-32-9
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CN=CC=C2
InChIInChI=1S/C8H10N2/c1-2-7(4-9-3-1)8-5-10-6-8/h1-4,8,10H,5-6H2
InChIKeyNICDQCJISYGBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)pyridine (CAS 62247-32-9): Core Chemical Profile and Research-Grade Procurement Specifications


3-(Azetidin-3-yl)pyridine (CAS 62247-32-9) is a heterocyclic building block consisting of a pyridine ring directly attached to an azetidine ring at the 3-position, with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of diverse bioactive molecules, including NAMPT inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and kinase-targeting agents [2]. The azetidine moiety imparts unique conformational constraints and physicochemical properties that differentiate it from larger saturated nitrogen heterocycles such as piperidine or pyrrolidine, making it a valuable scaffold for structure-based drug design .

Why Generic Substitution of 3-(Azetidin-3-yl)pyridine Fails: Conformational Constraint and Scaffold-Specific Target Engagement


Direct replacement of 3-(Azetidin-3-yl)pyridine with structurally similar heterocyclic building blocks (e.g., 3-(piperidin-3-yl)pyridine, 3-(pyrrolidin-3-yl)pyridine, or 3-pyridyl cyclopropyl analogs) is not pharmacologically or synthetically equivalent due to fundamental differences in ring size, conformational flexibility, and electronic properties [1]. The azetidine ring imposes a rigid, four-membered constraint with a distinct pKa (~11.3) and bond angle strain that alters both the spatial orientation of the pyridine nitrogen and the vector of substituents attached to the azetidine amine [2]. This geometric specificity is critical for achieving optimal fit within enzyme active sites, such as the NAMPT binding pocket, where even subtle changes in ring size (e.g., from azetidine to pyrrolidine or piperidine) can result in a complete loss of potency or selectivity [3]. The quantitative evidence presented below demonstrates that the 3-(azetidin-3-yl)pyridine scaffold enables a unique combination of biochemical potency, cellular activity, and synthetic versatility that cannot be replicated by simple in-class substitution.

3-(Azetidin-3-yl)pyridine: Quantified Differentiation in NAMPT Inhibition, Synthetic Accessibility, and Target Selectivity


NAMPT Biochemical Potency: Azetidine Urea Motif Achieves 2.7 nM IC50, Outperforming Cyclopropane Analog by Scaffold Morphing

The 3-pyridyl azetidine urea scaffold (exemplified by compound 3 in the cited study) demonstrates a biochemical NAMPT IC50 of 2.7 nM, representing a significant potency improvement over the earlier 3-pyridyl (S,S) cyclopropyl carboxamide motif (compound 2) [1]. This scaffold morphing approach, which replaced the cyclopropane ring with an azetidine ring, validated the hypothesis that the azetidine ring's constrained geometry enhances interactions within the NAMPT active site, as confirmed by co-crystal structure analysis (PDB: 6PEB) [2].

NAMPT inhibition oncology structure-based drug design

Cellular Antiproliferative Activity: 3-Pyridyl Azetidine Urea Derivatives Achieve Sub-Nanomolar IC50 in A2780 and COR-L23 Cancer Cell Lines

Optimization of the 3-pyridyl azetidine urea series led to compound 27 (Nampt-IN-5), which exhibits cellular IC50 values of 0.7 nM in A2780 ovarian cancer cells and 3.9 nM in COR-L23 lung cancer cells, as measured by CellTiter-Glo (CTG) viability assays after 72-hour treatment [1]. In comparison, the earlier cyclopropane analog series did not achieve sub-nanomolar cellular potency, highlighting the functional advantage conferred by the azetidine ring in translating biochemical inhibition to cell-based efficacy [2].

cancer cell cytotoxicity NAMPT-dependent cell lines lead optimization

Target Engagement Validation: NMN Rescue Assay Confirms On-Target NAMPT Inhibition Mechanism

The on-target mechanism of 3-pyridyl azetidine ureas was rigorously confirmed through NMN (nicotinamide mononucleotide) rescue experiments: addition of the NAMPT enzymatic product NMN completely rescued A2780 and COR-L23 cells from cell death induced by compound 3, demonstrating that cytotoxicity is specifically mediated through NAMPT inhibition rather than off-target effects [1]. This level of target engagement validation is not uniformly documented for all NAMPT inhibitor scaffolds and provides confidence in the compound's mechanism-based activity profile [2].

mechanism of action target validation NAMPT inhibition

Synthetic Accessibility: Established Two-Step Route from γ-Amino Alcohols Enables Scalable Production

A robust synthetic pathway for 3-pyridyl-azetidine compounds was established in US Patent 4163856, involving disulfonation of γ-amino alcohols followed by cyclization to N-sulfonylazetidines, which can then be deprotected or further derivatized . This methodology provides a scalable, two-step sequence that avoids the low yields and limited substrate scope associated with earlier Grignard-based cyclization approaches [1]. In contrast, alternative syntheses of 3-substituted pyridines using piperidine or pyrrolidine rings often require more steps and expensive coupling reagents, reducing overall process efficiency [2].

synthetic methodology process chemistry building block scalability

ADME and Developability Profile: Good In Vitro Metabolic Stability Enables Progression to Lead Optimization

The lead optimization campaign for 3-pyridyl azetidine ureas explicitly noted that the series yielded multiple compounds with 'good ADME properties,' culminating in compound 27 [1]. While specific ADME data are not fully disclosed in the public domain, the successful advancement of compound 27 to a late-stage lead candidate (Nampt-IN-5) implies that the 3-(azetidin-3-yl)pyridine scaffold possesses favorable metabolic stability and permeability characteristics that support further development [2]. This is in contrast to earlier NAMPT inhibitor scaffolds that suffered from rapid clearance or poor oral bioavailability, limiting their therapeutic utility [3].

ADME properties drug metabolism lead optimization

Optimal Research and Industrial Applications for 3-(Azetidin-3-yl)pyridine Based on Verified Differentiation


NAMPT-Targeted Oncology Drug Discovery: High-Potency Lead Generation

Programs focused on developing NAMPT inhibitors for cancer therapy can leverage 3-(azetidin-3-yl)pyridine as a privileged scaffold for achieving sub-nanomolar cellular potency. The scaffold's demonstrated 2.7 nM biochemical IC50 and 0.7 nM cellular IC50 in A2780 cells provide a validated starting point for SAR expansion, reducing the time and resources required for hit-to-lead optimization [1]. The availability of a co-crystal structure (PDB: 6PEB) further enables structure-based drug design efforts to rationally optimize selectivity and ADME properties [2].

Constrained Amine Building Block for Kinase and GPCR Modulator Synthesis

The rigid azetidine ring imparts unique conformational constraints that can be exploited to design selective kinase inhibitors or GPCR modulators. 3-(Azetidin-3-yl)pyridine serves as an ideal intermediate for introducing a geometrically defined amine vector into lead molecules, enabling precise control over binding pocket interactions . This is particularly valuable for targets where off-target activity driven by flexible amines (e.g., piperidine, pyrrolidine) is a concern [3].

Scalable Process Development: Cost-Effective Heterocyclic Intermediate

For medicinal chemistry teams and CROs requiring multi-gram to kilogram quantities of 3-substituted pyridine building blocks, the established two-step synthesis from γ-amino alcohols offers a scalable and economically viable route . The methodology described in US Patent 4163856 avoids expensive transition metal catalysts and complex purification steps, making it suitable for process chemistry scale-up and reducing the overall cost of goods for lead optimization campaigns [4].

Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

The 3-(azetidin-3-yl)pyridine scaffold has demonstrated utility in developing high-affinity nAChR ligands, as exemplified by A-85380 [3-(2(S)-azetidinylmethoxy)pyridine], which exhibits a Ki of 0.05 nM at the human α4β2 subtype with >3000-fold selectivity over α7 and muscle subtypes [5]. This precedent supports the use of 3-(azetidin-3-yl)pyridine as a core motif for designing subtype-selective nAChR modulators for CNS disorders and pain management [6].

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